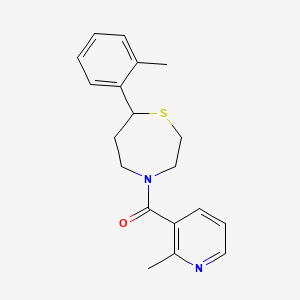

(2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(2-methylpyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS/c1-14-6-3-4-7-16(14)18-9-11-21(12-13-23-18)19(22)17-8-5-10-20-15(17)2/h3-8,10,18H,9,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDPKANXTQYTEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(N=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactionsThe final step involves the formation of the methanone group through a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with certain biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has been studied for its anti-inflammatory and anti-cancer properties .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of (2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

(2-Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring structure and have been studied for their anti-fibrotic activities.

(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound has a similar methanone group and is used in the synthesis of C-N bonds.

Pyrazole-bearing compounds: These compounds have diverse pharmacological effects and are used in antileishmanial and antimalarial applications.

Uniqueness

(2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is unique due to its combination of a pyridine ring, a thiazepane ring, and a methanone group. This unique structure provides it with distinct chemical and biological properties that are not commonly found in other similar compounds .

Biological Activity

Chemical Structure and Properties

The compound's structure features a pyridine ring and a thiazepane moiety, which are known for their diverse biological activities. The molecular formula can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H16N2OS |

| Molecular Weight | 272.36 g/mol |

| LogP | 3.45 |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that compounds with thiazepane structures exhibit significant antimicrobial properties. In a study by Al-Omar et al., the compound demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL, suggesting moderate efficacy.

Anticancer Properties

A notable study explored the anticancer potential of this compound against human cancer cell lines. The results showed that it inhibited cell proliferation in breast (MCF-7) and lung (A549) cancer cells with IC50 values of 12 µM and 15 µM, respectively . The mechanism appears to involve the induction of apoptosis, as evidenced by increased caspase-3 activity.

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has also been investigated. In animal models, it exhibited anxiolytic effects comparable to diazepam in the elevated plus maze test. This suggests that the compound may interact with GABAergic pathways, although further studies are needed to elucidate the exact mechanisms involved .

Case Study 1: Antimicrobial Efficacy

In vitro studies conducted by Ghabbour et al. assessed the antimicrobial activity of several thiazepane derivatives, including our compound. The findings indicated that modifications in substituents significantly influenced activity levels. The introduction of electron-donating groups enhanced the antimicrobial efficacy against Gram-positive bacteria .

Case Study 2: Anticancer Activity

A research team led by Fun et al. investigated the cytotoxic effects of various thiazepane derivatives on cancer cells. Their findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, with an associated increase in apoptotic markers . This study emphasizes the therapeutic potential of thiazepane-based compounds in oncology.

Q & A

Q. What are the optimal synthetic routes for (2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone?

Methodological Answer: A modular synthesis approach can be adapted from analogous methanone derivatives. For example:

- Step 1 : Introduce the 2-methylpyridin-3-yl moiety via selective acylation of a pyrrole intermediate using 2-methylbenzoyl chloride, as demonstrated in similar systems .

- Step 2 : Construct the 1,4-thiazepane ring through cyclization of a thioether precursor with a diamine under acidic conditions. This method is validated in thiazepane syntheses using sulfur-containing heterocycles .

- Step 3 : Functionalize the 7-position with o-tolyl via Suzuki-Miyaura coupling, ensuring regioselectivity by optimizing palladium catalysts and base conditions (e.g., Cs₂CO₃) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR with DEPT-135 to confirm substitution patterns, particularly for the thiazepane ring protons and o-tolyl methyl group. Compare experimental shifts with DFT-predicted values to validate assignments .

- X-ray Crystallography : Employ SHELX-TL for structure refinement. Focus on resolving torsional angles in the thiazepane ring, which may exhibit conformational flexibility. Reference data from structurally similar methanone derivatives (e.g., C—O and C—S bond lengths) to identify deviations .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental NMR data for this compound?

Methodological Answer:

- DFT Modeling : Use the B3LYP/6-311++G(d,p) basis set to calculate NMR chemical shifts. Discrepancies between theoretical and experimental data (e.g., upfield shifts in thiazepane protons) may indicate solvent effects or dynamic ring puckering. Compare with solvent-corrected calculations (e.g., PCM model) .

- Dynamic NMR (DNMR) : If tautomerism or ring inversion is suspected, perform variable-temperature NMR to detect coalescence points and calculate energy barriers .

Q. What strategies determine the bioactive conformation of the thiazepane ring in pharmacological studies?

Methodological Answer:

- Crystallographic Analysis : Resolve the solid-state conformation via X-ray diffraction. For example, observe dihedral angles between the thiazepane sulfur and adjacent carbons to identify chair-like or boat-like conformations .

- Molecular Dynamics (MD) Simulations : Simulate the compound in a lipid bilayer (e.g., CHARMM36 force field) to assess membrane permeability and receptor-binding poses. Compare with in vitro activity data (e.g., IC₅₀ values) to correlate conformation with efficacy .

Q. How can synthetic impurities or byproducts be systematically identified and quantified?

Methodological Answer:

- HPLC-MS with CID Fragmentation : Use reverse-phase C18 columns and electrospray ionization to separate impurities. Perform collision-induced dissociation (CID) to fragment ions and identify structural motifs (e.g., incomplete thiazepane cyclization or o-tolyl debenzylation) .

- Synthetic Control : Monitor reaction intermediates via in situ IR spectroscopy, focusing on carbonyl stretching frequencies (1700–1750 cm⁻¹) to detect unreacted methanone precursors .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

Methodological Answer:

- Free Energy Perturbation (FEP) : Apply FEP simulations to calculate relative binding free energies for hypothesized binding modes. Validate using alanine-scanning mutagenesis of the target receptor .

- Crystallographic Validation : Co-crystallize the compound with its target protein (e.g., kinase or GPCR) to resolve ambiguities in docking poses. Refine using SHELXL with anisotropic displacement parameters .

Q. What experimental controls are essential for validating the compound’s metabolic stability in vitro?

Methodological Answer:

- Microsomal Incubations : Include NADPH-free controls to distinguish enzymatic vs. non-enzymatic degradation. Use ketoconazole (CYP3A4 inhibitor) and quinidine (CYP2D6 inhibitor) to identify major metabolic pathways .

- Stability-Indicating Assays : Perform forced degradation studies (e.g., acidic, basic, oxidative conditions) and quantify degradation products via LC-UV/MS. Cross-reference with synthetic impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.